molecular formula C9H14ClN B13600899 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride CAS No. 2792217-27-5

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride

Cat. No.: B13600899
CAS No.: 2792217-27-5
M. Wt: 171.67 g/mol
InChI Key: AVHHFBWUSJNGRZ-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where a pyrrolidine ring is fused to a cyclopropane ring. The propynyl substituent at the 3-position introduces an alkyne functional group, enhancing reactivity for applications in click chemistry and medicinal chemistry . Its hydrochloride form improves solubility and stability, making it suitable for pharmaceutical research. The molecular formula is C₉H₁₃N·HCl, with a molecular weight of 165.67 g/mol (calculated from and ). Structural details include the SMILES string C#CCC1CNC12CCC2 and InChIKey LXAOOFXCXWRONC-UHFFFAOYSA-N .

Properties

CAS No.

2792217-27-5

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

3-prop-2-ynyl-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H

InChI Key

AVHHFBWUSJNGRZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CNC12CCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride typically involves the N-alkylation of azaspiro compounds with propargyl bromide. This reaction is carried out in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions. The reaction mixture is stirred vigorously at room temperature, and the product is isolated by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Nitrogen Position Key Structural Features Source
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane HCl C₉H₁₃N·HCl 165.67 Propynyl at 3-position 1-aza Alkyne functionality, spirocyclic core
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane HCl C₁₂H₁₅ClFN 227.71 4-Fluorophenyl at 1-position 2-aza Aromatic substituent, halogen atom
1-Cyclopropyl-2-azaspiro[3.3]heptane HCl C₉H₁₅N·HCl 173.68 Cyclopropyl at 1-position 2-aza Cyclopropane ring, spirocyclic core
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane HCl C₁₁H₁₅ClN₂ 210.70 Pyridinyl at 1-position 2-aza Heteroaromatic ring, basic nitrogen
6-(Prop-2-yn-1-yl)-2-azaspiro[3.3]heptane HCl C₈H₁₂ClN 176.65 Propynyl at 6-position 2-aza Isomeric alkyne placement

Key Observations :

  • Nitrogen Position: The 1-aza configuration (target compound) vs.
  • Substituent Effects : Alkyne groups (target compound, ) enable click chemistry, while aromatic/halogenated substituents (e.g., ) enhance binding to biological targets.
  • Spirocyclic Core : All compounds share the rigid spiro[3.3]heptane scaffold, which restricts conformational flexibility and improves metabolic stability .
Physicochemical Properties
  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to free bases.
  • Reactivity : The propynyl group in the target compound supports bioorthogonal reactions, unlike cyclopropyl or aryl substituents .
  • Stability : Halogenated analogs (e.g., ) may exhibit higher photostability, while alkynes (target compound) require inert storage conditions .

Biological Activity

3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride is a novel compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological implications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C9H13NC_9H_{13}N. Its structure can be represented by the following SMILES notation: C#CCC1CNC12CCC2 and InChI: InChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2 . The compound features a spirocyclic structure, which is significant in medicinal chemistry for its potential to mimic bioactive molecules.

Biological Activity

While specific literature on the biological activity of this compound is limited, related compounds in the azaspiro series have shown promise as bioisosteres of piperidine, which are known for their pharmacological properties. For instance, research indicates that 1-azaspiro[3.3]heptanes can be synthesized and validated biologically, demonstrating significant activity when incorporated into anesthetic drugs like bupivacaine .

Case Studies

A notable study involved the synthesis of various azaspiro compounds to evaluate their effectiveness as bioisosteres. The findings suggested that these compounds could enhance drug efficacy and reduce side effects compared to traditional piperidine-based structures . However, specific data on this compound remains sparse.

Research Findings

The absence of extensive literature specifically targeting this compound indicates a gap in research that could be explored further. The following table summarizes the predicted collision cross-section (CCS) data based on mass spectrometry analysis, which may provide insights into its behavior in biological systems:

Adductm/zPredicted CCS (Ų)
[M+H]+136.11208133.5
[M+Na]+158.09402135.9
[M+NH4]+153.13862133.1
[M+K]+174.06796129.8
[M-H]-134.09752123.7
[M+Na-2H]-156.07947132.8
[M]+135.10425128.5
[M]-135.10535128.5

This table illustrates the compound's potential interactions and stability under various ionization conditions, which are crucial for understanding its biological activity.

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